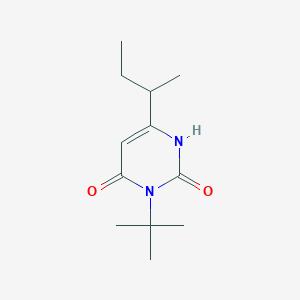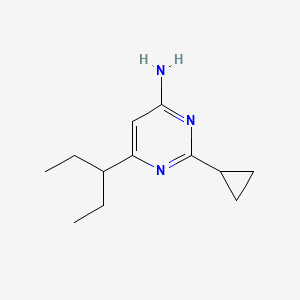![molecular formula C15H21Cl2N3O2 B1484223 2-[2-(4-氨基哌啶-1-基)-乙基]异吲哚-1,3-二酮二盐酸盐 CAS No. 2204562-58-1](/img/structure/B1484223.png)
2-[2-(4-氨基哌啶-1-基)-乙基]异吲哚-1,3-二酮二盐酸盐
描述
The compound “Ethyl 2- (4-aminopiperidin-1-yl)acetate dihydrochloride” has a CAS Number of 100708-07-4 and a molecular weight of 259.18 .
Molecular Structure Analysis
The InChI code for “Ethyl 2- (4-aminopiperidin-1-yl)acetate dihydrochloride” is 1S/C9H18N2O2.2ClH/c1-2-13-9 (12)7-11-5-3-8 (10)4-6-11;;/h8H,2-7,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.科学研究应用
肾细胞癌的尿液生物标志物
一项研究发现尿液挥发性有机化合物 (VOC) 是检测肾细胞癌 (RCC) 的潜在生物标志物。该研究表明,独特的 VOC 谱可以与 RCC 相关,表明其在该疾病的非侵入性诊断中的应用 (Wang 等人,2016 年)。
尿液分析中的代谢物
对尿液中的顺式和反式-4-羟基环己基乙酸的研究强调了使用特定代谢物诊断代谢紊乱的潜力。本研究强调了化学分析在理解遗传条件和代谢途径中的重要性 (Niederwieser 等人,1978 年)。
乙酯定量用于检测饮酒
一项关于胎粪中脂肪酸乙酯 (FAEE) 和乙醇葡糖醛酸 (EtG) 定量检测妊娠期饮酒的研究证明了化学分析在新生儿健康和产妇饮酒评估中的应用 (Bakdash 等人,2010 年)。
在疾病治疗研究中的应用
尼替西农在治疗 1 型遗传性酪氨酸血症 (HT-1) 中的作用说明了化学化合物在解决遗传疾病中的治疗应用。本研究展示了如何将化学抑制剂重新用于治疗酪氨酸代谢紊乱 (Lock 等人,2014 年)。
安全和危害
属性
IUPAC Name |
2-[2-(4-aminopiperidin-1-yl)ethyl]isoindole-1,3-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.2ClH/c16-11-5-7-17(8-6-11)9-10-18-14(19)12-3-1-2-4-13(12)15(18)20;;/h1-4,11H,5-10,16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPSWWSKNUVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCN2C(=O)C3=CC=CC=C3C2=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484140.png)







![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)




![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)
